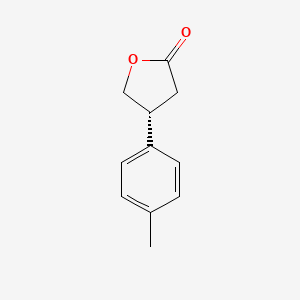
(4R)-4-(4-Methylphenyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(4-Methylphenyl)oxolan-2-one is a chiral lactone compound Lactones are cyclic esters that are commonly found in nature and are often used in the synthesis of various pharmaceuticals and fine chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-Methylphenyl)oxolan-2-one typically involves the cyclization of a hydroxy acid or the lactonization of a hydroxy ester. One common method is the acid-catalyzed cyclization of 4-(4-methylphenyl)-4-hydroxybutanoic acid. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for enantioselective synthesis is also a growing area of interest.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-(4-Methylphenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the lactone ring can be opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-(4-Methylphenyl)butanoic acid
Reduction: 4-(4-Methylphenyl)butanol
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of fine chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of (4R)-4-(4-Methylphenyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the chiral center can lead to enantioselective interactions, which are crucial in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-(4-Methylphenyl)oxolan-2-one: The enantiomer of the compound with potentially different biological activity.
4-Phenyl-2-oxetanone: A structurally similar lactone with different substituents.
4-(4-Methylphenyl)butanoic acid: The corresponding carboxylic acid.
Uniqueness
(4R)-4-(4-Methylphenyl)oxolan-2-one is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group, which can influence its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
194724-98-6 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(4R)-4-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)10-6-11(12)13-7-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
Clé InChI |
BFGVYHGDJWLCQS-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2CC(=O)OC2 |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


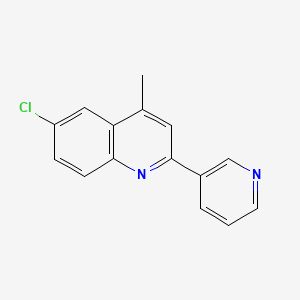
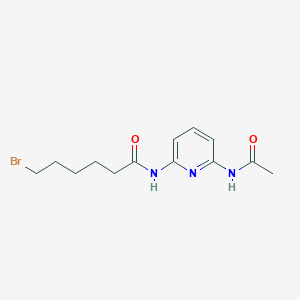

![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)
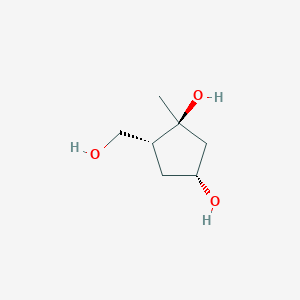
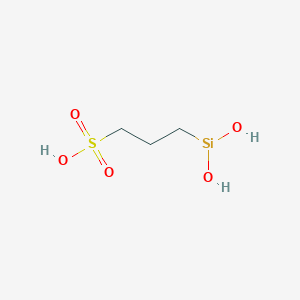
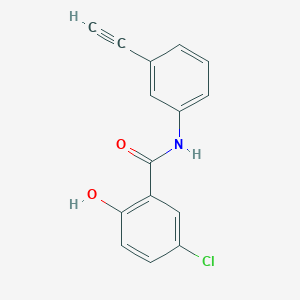
![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)
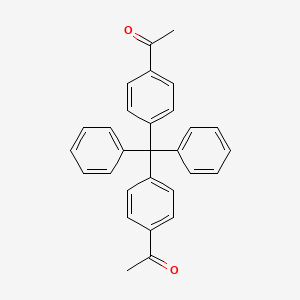
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
